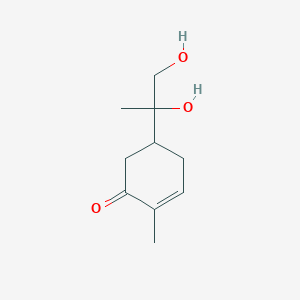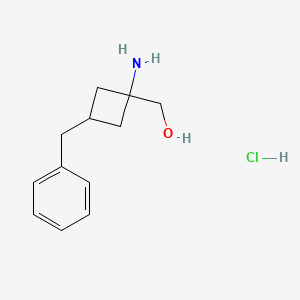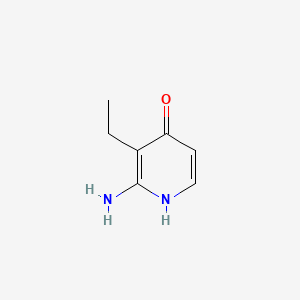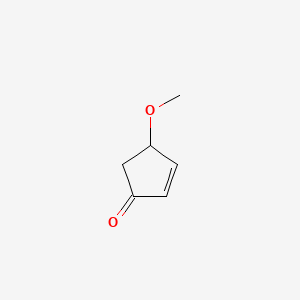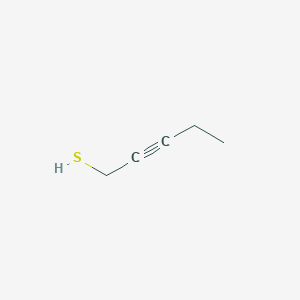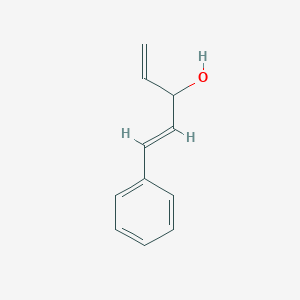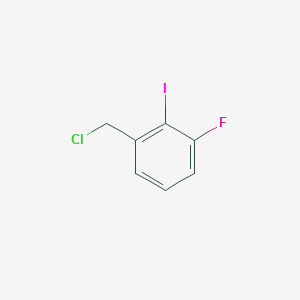
1-(Chloromethyl)-3-fluoro-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of three different halogen atoms (chlorine, fluorine, and iodine) attached to a benzene ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it a valuable intermediate in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-fluoro-2-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the chloromethylation of 3-fluoro-2-iodobenzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aromatic pi-electrons then attack the aldehyde, followed by rearomatization of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms, forming simpler benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of benzyl alcohol or benzoic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3-fluoro-2-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Utilized in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of halogenated drug candidates.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-3-fluoro-2-iodobenzene is primarily based on its ability to undergo various chemical reactions due to the presence of reactive halogen atoms. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The fluorine and iodine atoms can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-3-fluorobenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-(Chloromethyl)-2-iodobenzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
1-(Bromomethyl)-3-fluoro-2-iodobenzene: Contains a bromomethyl group instead of chloromethyl, which can alter its reactivity and selectivity in chemical reactions.
Uniqueness: 1-(Chloromethyl)-3-fluoro-2-iodobenzene is unique due to the presence of three different halogen atoms, which impart distinct electronic and steric effects. This makes the compound highly versatile and valuable in various chemical syntheses and industrial applications.
Eigenschaften
Molekularformel |
C7H5ClFI |
|---|---|
Molekulargewicht |
270.47 g/mol |
IUPAC-Name |
1-(chloromethyl)-3-fluoro-2-iodobenzene |
InChI |
InChI=1S/C7H5ClFI/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 |
InChI-Schlüssel |
LZDLOKNHORHYPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)I)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


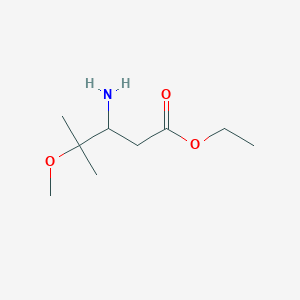

![4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride](/img/structure/B13560787.png)
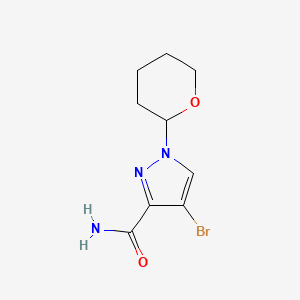
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13560790.png)

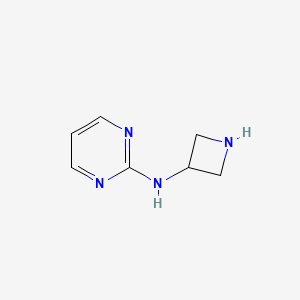
![tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate](/img/structure/B13560800.png)
